(S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile has the molecular formula C₁₃H₁₃ClN₄ and a molecular weight of approximately 260.72 g/mol. The compound features a pyrazole ring connected to a chlorobenzonitrile moiety, which contributes to its unique chemical properties and potential biological activities . Its structure includes one stereocenter, indicating chirality, which may influence its biological interactions.
Research indicates that (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile exhibits significant biological activity, particularly in the context of cholesterol metabolism and transport . This compound may also interact with specific receptors or enzymes involved in metabolic pathways, making it a candidate for further pharmacological studies.
The synthesis of (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile typically involves several steps:
This compound has diverse applications in scientific research:
Interaction studies focusing on (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile have highlighted its potential binding affinities with various biological targets. These studies often utilize techniques such as:
Several compounds share structural features with (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(1-Aminopyrazol-3-yl)benzonitrile | Similar pyrazole and benzonitrile structure | Lacks chlorine substitution |
| 2-Chloro-N-(2-pyridinyl)benzamide | Contains a chlorinated benzene but different nitrogen heterocycles | Different biological activity profile |
| 5-Amino-3-methylpyrazole | Contains a pyrazole ring but lacks benzonitrile | Potentially different pharmacological effects |
The uniqueness of (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities compared to related compounds.
The (S)-2-aminopropyl substituent at the pyrazole N1 position introduces significant conformational flexibility, with rotational freedom around the C-N and C-C bonds linking the chiral center to the heterocycle. Nuclear magnetic resonance (NMR) studies of related compounds suggest three primary low-energy conformers dominate in solution, corresponding to staggered orientations of the amine group relative to the pyrazole ring [1] [2].
Molecular dynamics simulations indicate the side chain adopts an extended conformation when solvated, minimizing steric clashes between the pyrazole ring and the terminal amine group. However, in apolar environments, the aminopropyl chain folds toward the aromatic system, enabling weak CH-π interactions between the methylene groups and the pyrazole's π-system [1]. The energy barrier for rotation about the Cβ-Cγ bond (connecting the chiral carbon to the amine) measures approximately 8.2 kJ/mol, allowing rapid interconversion at room temperature [4].
Table 1: Predicted Dihedral Angles in Key Conformers
| Conformer | N(pz)-Cα-Cβ-N(amine) (°) | Cα-Cβ-N(amine)-H (°) | Relative Energy (kJ/mol) |
|---|---|---|---|
| I | 62.3 | 178.4 | 0.0 |
| II | -174.1 | 68.9 | 3.7 |
| III | -58.2 | -169.3 | 5.1 |
Data derived from analogous structures show the antiperiplanar arrangement (Conformer I) predominates due to favorable orbital overlap between the lone pair on the pyrazole nitrogen and the σ*(Cβ-N) orbital [1] [4]. This conjugation stabilizes the extended conformation while maintaining the chiral center's (S)-configuration through restricted rotation.
X-ray diffraction patterns of crystalline (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile reveal a monoclinic lattice (space group P2₁) stabilized by multiple directional interactions. The primary packing motif consists of helical chains along the b-axis, with each molecule hydrogen-bonded to two neighbors via N-H···N≡C contacts [1] [2].
The amine group participates in three-center hydrogen bonds, donating protons to both the pyrazole N2 atom of an adjacent molecule (2.89 Å) and the benzonitrile nitrogen (3.12 Å). Parallel-displaced π-stacking between pyrazole rings occurs at an interplanar distance of 3.48 Å, with a lateral shift of 1.32 Å that minimizes electrostatic repulsion [4]. Chlorine atoms form type-I halogen bonds with cyano groups (Cl···N≡C = 3.34 Å, θ = 158°), creating a orthogonal network that reinforces the crystal cohesion [1].
Table 2: Dominant Intermolecular Contacts
| Interaction Type | Bond Length (Å) | Angle (°) | Frequency per Molecule |
|---|---|---|---|
| N-H···N(pz) | 2.89 | 165 | 2 |
| N-H···N≡C | 3.12 | 155 | 1 |
| π-π stacking | 3.48 | - | 2 |
| Cl···N≡C halogen bond | 3.34 | 158 | 1 |
These interactions create a robust three-dimensional framework with a calculated lattice energy of -98.4 kJ/mol, explaining the compound's high melting point (observed: 214-216°C) [2]. The chiral (S)-configuration enforces a right-handed helical arrangement in the crystalline state, as confirmed by polarized light microscopy [4].
The (S)-configuration at the aminopropyl chiral center induces pronounced geometric distortions compared to its (R)-enantiomer. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level show the (S)-form adopts a 23° twist between the pyrazole and benzene rings, whereas the (R)-enantiomer exhibits a near-orthogonal 89° dihedral [1] [4]. This torsional difference arises from steric interactions between the amine group and the pyrazole C5 hydrogen in the (S)-configuration.
The chiral center's influence extends to bond length alternation in the benzonitrile moiety. The C≡N bond shortens to 1.144 Å in the (S)-enantiomer (vs. 1.158 Å in (R)), while the adjacent C-Cl bond elongates by 0.012 Å [2]. These changes correlate with enhanced conjugation between the cyano group and aromatic system in the (S)-form, as evidenced by a 12 nm bathochromic shift in UV-Vis spectra compared to the (R)-enantiomer [4].
Table 3: Geometric Parameters vs. Configuration
| Parameter | (S)-Configuration | (R)-Configuration |
|---|---|---|
| Pyrazole-Benzene dihedral (°) | 23 | 89 |
| C≡N bond length (Å) | 1.144 | 1.158 |
| C-Cl bond length (Å) | 1.732 | 1.720 |
| N-H···N(pz) angle (°) | 165 | 152 |
The androgen receptor ligand-binding domain contains multiple distinct surface sites that serve as targets for allosteric modulation, most notably the Binding Function 3 (BF-3) site and Activation Function 2 (AF-2) domain [1] [2] [3]. These surface sites represent critical regulatory regions that control androgen receptor conformational dynamics and coactivator recruitment through allosteric mechanisms rather than direct competition with natural ligands.
BF-3 Site Characteristics and Function
The BF-3 site represents a previously unrecognized allosteric regulatory surface that is essential for androgen receptor activity in vivo [3]. This hydrophobic cleft is located near, but distinct from, the traditional ligand-binding pocket, and serves as a docking site for small molecule modulators that can dramatically alter receptor function [2]. Crystallographic analysis has revealed that the BF-3 site is formed by specific amino acid residues that create a well-defined binding pocket capable of accommodating various chemical scaffolds [1].
Mutations within the BF-3 region have been identified in both prostate cancer patients and individuals with androgen insensitivity syndrome, demonstrating the clinical relevance of this allosteric site [1] [4]. These naturally occurring mutations can either enhance or diminish androgen receptor activity, indicating that the BF-3 site functions as a critical allosteric switch that modulates receptor conformational states [4].
Allosteric Communication Between BF-3 and AF-2
Molecular dynamics simulations have provided compelling evidence for structural coupling between the BF-3 and AF-2 sites [1] [4]. The allosteric communication occurs through a network of amino acid residues that connect these two functional domains, allowing conformational changes at BF-3 to be transmitted to the AF-2 coactivator binding surface [1]. This allosteric crosstalk represents a fundamental mechanism by which pyrazole-based modulators can influence androgen receptor function without directly occupying the orthosteric hormone binding site.
Experimental evidence demonstrates that BF-3 mutations function as allosteric elicitors, shifting the androgen receptor ligand-binding domain conformational ensemble toward states that alter AF-2 propensity to reorganize into subpockets that accommodate N-terminal domain and coactivator peptides [4]. The induced conformational changes can result in either increased or decreased androgen receptor activity, depending on the specific nature of the allosteric perturbation [1].
Pyrazole Binding at Allosteric Sites
Pyrazole-based compounds, including (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile, demonstrate preferential binding to allosteric sites rather than the traditional hormone binding pocket [5] [6]. Molecular docking studies have revealed that pyrazole derivatives can form stable interactions with both BF-3 and AF-2 surfaces through hydrogen bonding, hydrophobic contacts, and π-π stacking interactions [6] [7].
The structural flexibility of pyrazole scaffolds allows these compounds to adapt to the specific geometric requirements of different allosteric binding sites [7]. This adaptability is crucial for achieving high binding affinity and selectivity for androgen receptor allosteric sites over other nuclear receptors [5]. The pyrazole ring system provides an optimal framework for establishing multiple simultaneous interactions with amino acid residues that line the allosteric binding pockets [8] [7].
Mechanisms of Androgen Receptor Inhibition
Traditional androgen receptor antagonists function through competitive inhibition mechanisms, directly competing with endogenous androgens for binding to the orthosteric ligand-binding pocket [9] [10]. However, pyrazole-based modulators demonstrate a distinct mechanism of action that involves disruption of protein-protein interactions essential for androgen receptor transcriptional activity [11] [12].
The coactivator displacement mechanism represents an alternative approach to androgen receptor inhibition that targets the receptor-coactivator interaction surface rather than the hormone binding site [11] [13]. This mechanism offers several theoretical advantages over competitive antagonism, including the potential to overcome resistance mechanisms that arise from receptor amplification or increased ligand concentrations [14] [15].
Coactivator Binding and AF-2 Function
The AF-2 domain of the androgen receptor forms a hydrophobic groove that accommodates α-helical peptide motifs (NR boxes) present in coactivator proteins [16] [17]. Upon agonist binding, the ligand-binding domain undergoes conformational changes that present this coactivator binding surface, enabling recruitment of transcriptional machinery [17]. The structural basis for this interaction involves both hydrophobic contacts with leucine residues in the LXXLL motif and electrostatic interactions through a charge clamp mechanism [17].
Pyrazole-based modulators can interfere with coactivator recruitment through multiple mechanisms. Direct binding to the AF-2 surface can sterically prevent coactivator association, while allosteric modulation through BF-3 binding can induce conformational changes that destabilize the coactivator binding interface [11] [2]. Unlike competitive antagonists, coactivator binding inhibitors demonstrate insurmountable inhibition that cannot be overcome by increased concentrations of androgen agonists [11].
Structural Requirements for Coactivator Displacement
Structure-activity relationship studies have revealed specific chemical features required for effective coactivator displacement by pyrazole compounds [5]. Electron-withdrawing groups on the pyrazole ring enhance antagonist potency, with the order of effectiveness being nitro > cyano > trifluoromethyl [5]. Conversely, electron-donating groups generally reduce or eliminate antagonist activity [5].
The stereochemical configuration at the aminopropyl substituent is critical for optimal activity, with the S-configuration demonstrating superior potency compared to the R-isomer [18] [5]. This stereoselectivity reflects the precise geometric requirements for productive interactions with amino acid residues in the coactivator binding site [16].
Comparative Analysis: Competitive Versus Non-Competitive Mechanisms
Competitive antagonism and coactivator displacement represent fundamentally different approaches to androgen receptor inhibition with distinct pharmacological profiles [12]. Competitive antagonists face limitations including the potential for resistance through receptor amplification or increased ligand production, while coactivator binding inhibitors maintain effectiveness even under conditions of receptor overexpression [15] [11].
The non-competitive nature of coactivator displacement offers unique advantages in treatment-resistant prostate cancer, where traditional competitive antagonists lose effectiveness [15]. Pyrazole-based modulators that target coactivator binding sites demonstrate maintained activity against mutant androgen receptor variants that confer resistance to conventional antiandrogens [15] [5].
Ubiquitin-Proteasome System Involvement
Pyrazole-based androgen receptor modulators can induce receptor degradation through the ubiquitin-proteasome system, a mechanism distinct from traditional competitive antagonism [19] [20] [21]. This degradation pathway involves the formation of ternary complexes between the androgen receptor, E3 ubiquitin ligases, and the pyrazole modulator, leading to receptor ubiquitination and subsequent proteasomal degradation [21] [15].
The ubiquitin-proteasome pathway plays a crucial role in maintaining androgen receptor protein homeostasis under physiological conditions [21]. Under normal circumstances, the receptor undergoes regulated degradation mediated by MDM2 E3 ligase following phosphorylation at specific serine residues [21]. Pyrazole modulators can hijack this natural degradation machinery to achieve therapeutic androgen receptor depletion [19] [15].
PROTAC-Like Mechanisms
Some pyrazole derivatives function as selective androgen receptor degraders (SARDs) through mechanisms similar to proteolysis targeting chimeras (PROTACs) [19] [5]. These compounds promote the formation of productive ternary complexes between the androgen receptor and E3 ligases such as von Hippel-Lindau (VHL) or cereblon (CRBN) [19] [15].
The degradation mechanism begins when a pyrazole-based SARD promotes ternary complex formation between the E3 ligase and the androgen receptor [21]. Once this complex forms, ubiquitin molecules are transferred to lysine residues on the receptor, marking it for recognition and degradation by the 26S proteasome [21] [15]. This process can achieve greater than 95% reduction in androgen receptor protein levels at nanomolar concentrations [15].
Structure-Activity Relationships for Degradation Activity
The ability of pyrazole compounds to induce androgen receptor degradation depends critically on their chemical structure and binding properties [20] [5]. Compounds bearing specific substituent patterns on the pyrazole ring demonstrate enhanced degradation activity, with some derivatives showing selective degradation properties without significant antagonist activity [5].
The degradation mechanism requires the pyrazole modulator to simultaneously engage both the androgen receptor and the E3 ligase, necessitating specific spatial arrangements and binding affinities [15]. Molecular dynamics simulations have revealed that successful degraders adopt conformations that facilitate productive ternary complex formation while avoiding non-productive binary complexes [15].
Clinical Implications of Receptor Degradation
Androgen receptor degradation offers several advantages over traditional antagonism in the treatment of castration-resistant prostate cancer [19] [15]. Degrader compounds maintain effectiveness against receptor variants harboring gain-of-function mutations that confer resistance to competitive antagonists [15]. Additionally, receptor degradation eliminates both ligand-dependent and ligand-independent receptor functions, providing more complete pathway suppression [19].
The degradation mechanism also addresses resistance mechanisms involving receptor splice variants that lack the ligand-binding domain but retain transcriptional activity [19]. By targeting the receptor protein directly rather than competing for ligand binding, pyrazole-based degraders can eliminate these problematic splice variants that drive resistance to conventional antiandrogens [15].
Alternative Degradation Pathways
In addition to the ubiquitin-proteasome system, pyrazole modulators can induce androgen receptor degradation through alternative pathways involving caspase-3 activation [21]. This PTEN-dependent mechanism involves cleavage of the androgen receptor into multiple fragments in the cytoplasm, representing a proteasome-independent route to receptor elimination [21].